

# 4-Pentenal CAS number and molecular formula

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## Compound of Interest

Compound Name: 4-Pentenal

Cat. No.: B109682

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## An In-depth Technical Guide to 4-Pentenal

For Researchers, Scientists, and Drug Development Professionals

### Core Section 1: Introduction and Physicochemical Properties

**4-Pentenal**, a reactive aldehyde, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a terminal alkene, allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of complex carbocyclic and heterocyclic structures found in many natural products and pharmaceutical agents.<sup>[1]</sup> This guide provides a comprehensive overview of **4-Pentenal**, including its chemical properties, synthesis, and reactivity, with a focus on its applications in research and development.

### Chemical Identity

Identifier	Value
CAS Number	2100-17-6 <sup>[2]</sup> <sup>[3]</sup>
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sup>[2]</sup>
IUPAC Name	pent-4-enal <sup>[2]</sup>
Synonyms	Pent-4-enal, 4-Pentene aldehyde
Molecular Weight	84.12 g/mol <sup>[2]</sup>

## Physicochemical Data

Property	Value
Appearance	Colorless liquid
Boiling Point	101-105 °C
Density	0.852 g/cm <sup>3</sup>
Refractive Index	1.4210
Solubility	Immiscible with water; Soluble in chloroform and DMSO
Flash Point	7 °C
Sensitivity	Air and light sensitive

## Core Section 2: Synthesis of 4-Pentenal

The synthesis of **4-Pentenal** primarily relies on pericyclic reactions, most notably the Claisen rearrangement, which provides an efficient route to  $\gamma,\delta$ -unsaturated aldehydes.

### Claisen Rearrangement of Allyl Vinyl Ether

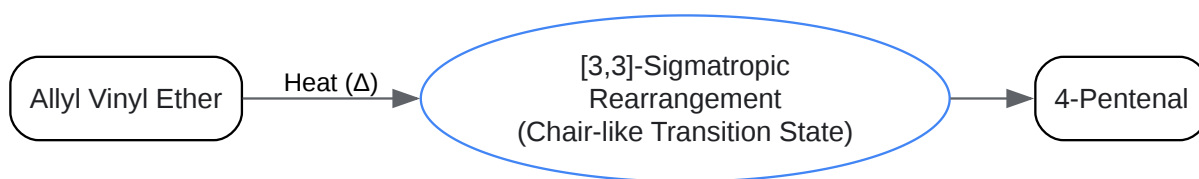
The Claisen rearrangement is a powerful and widely used method for the formation of carbon-carbon bonds.<sup>[4][5][6][7]</sup> In the context of **4-Pentenal** synthesis, the<sup>[8][8]</sup>-sigmatropic rearrangement of allyl vinyl ether yields the desired product.<sup>[4][7][8]</sup> This reaction is typically thermally induced and proceeds through a concerted, chair-like transition state.<sup>[4][7]</sup>

Experimental Protocol (General Procedure):

A detailed, specific protocol for the synthesis of **4-Pentenal** via Claisen rearrangement is not readily available in the reviewed literature. However, a general procedure based on the principles of the Claisen rearrangement is as follows:

- Preparation of Allyl Vinyl Ether: Allyl vinyl ether can be prepared from allyl alcohol through various methods, including mercury(II)-catalyzed vinyl ether exchange with ethyl vinyl ether.

- **Rearrangement:** The purified allyl vinyl ether is heated in an inert solvent (e.g., toluene, xylene) in a sealed tube or under reflux. The reaction temperature is typically high, often in the range of 150-200 °C.
- **Monitoring:** The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude **4-Pentenal** is then purified by fractional distillation.



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Caption: Claisen rearrangement of allyl vinyl ether to **4-Pentenal**.

## Core Section 3: Chemical Reactivity and Transformations

The dual functionality of **4-Pentenal** makes it a versatile substrate for a variety of chemical transformations, including intramolecular reactions and as a building block in the synthesis of more complex molecules.

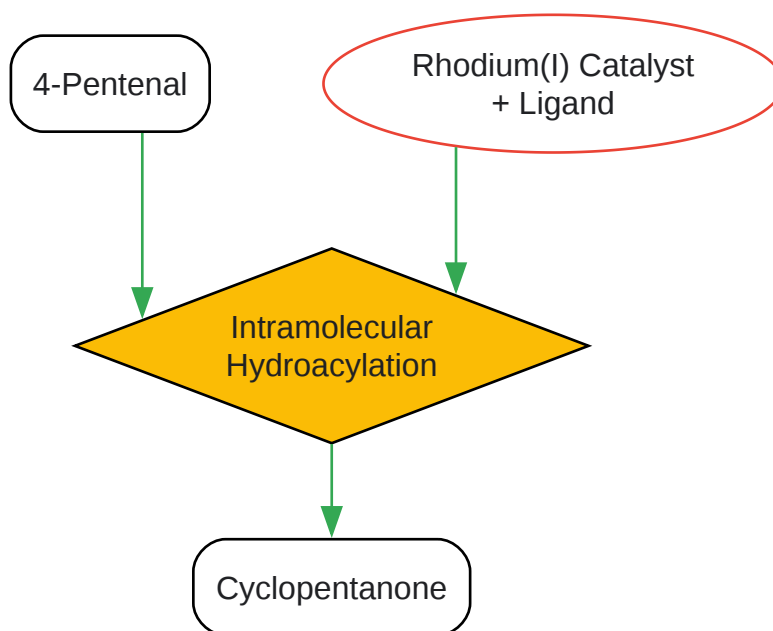
### Intramolecular Hydroacylation

A key reaction of **4-Pentenal** is its intramolecular hydroacylation to form cyclopentanone. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium.[9] The reaction involves the oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination to afford the cyclic ketone.

Experimental Protocol (General Procedure for Rhodium-Catalyzed Intramolecular Hydroacylation):

While specific, detailed protocols for the intramolecular hydroacylation of **4-Pentenal** are not extensively documented in the provided search results, a general procedure can be outlined based on known rhodium-catalyzed hydroacylation reactions:

- **Catalyst Preparation:** A rhodium(I) precursor, such as  $[\text{Rh}(\text{cod})_2]\text{BF}_4$ , is dissolved in a dry, deoxygenated solvent (e.g., acetone, dichloroethane) under an inert atmosphere (e.g., argon or nitrogen). A suitable phosphine ligand (e.g., BINAP) is then added to the solution.
- **Reaction Setup:** **4-Pentenal** is added to the activated catalyst solution.
- **Reaction Conditions:** The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by GC or TLC.
- **Workup and Purification:** The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel to yield cyclopentanone.



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Caption: Experimental workflow for the intramolecular hydroacylation of **4-Pentenal**.

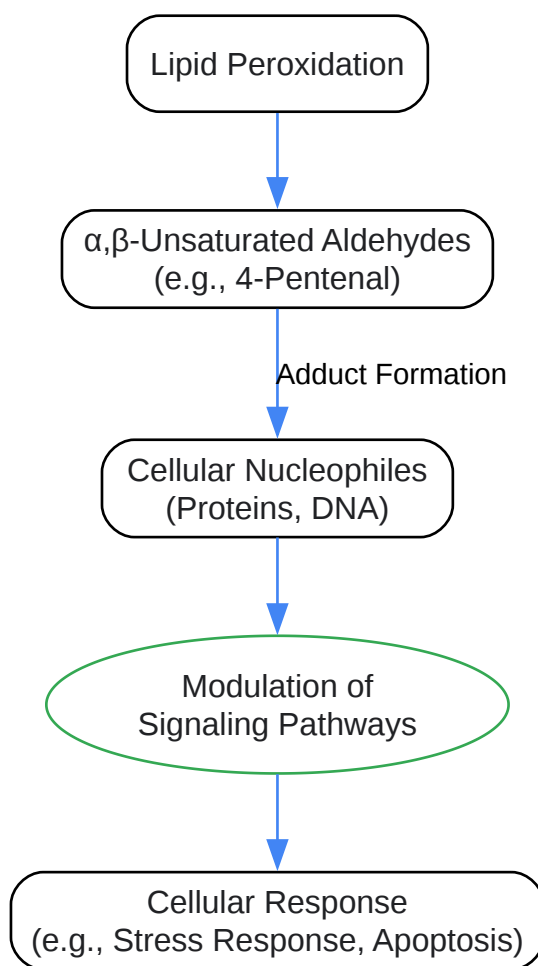
## Hydroformylation

The hydroformylation of **4-Pentenal** is an industrially significant reaction that produces adipic aldehyde (hexanedial). Adipic aldehyde is a valuable intermediate for the synthesis of adipic acid and hexamethylenediamine, which are monomers for the production of nylon-6,6.[1]

## Core Section 4: Biological Significance and Potential Applications

While direct evidence for the involvement of **4-Pentenal** in specific signaling pathways is limited in the current literature, the biological activities of structurally related  $\alpha,\beta$ -unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), are well-documented.[10] These compounds are known to be products of lipid peroxidation and can modulate various signaling pathways through their reactivity with cellular nucleophiles, including proteins and DNA.[10]

Given its structural similarity, it is plausible that **4-Pentenal** could exhibit similar biological activities, although further research is required to substantiate this. Its potential as a precursor in the synthesis of pharmaceuticals is an area of active interest, particularly due to its ability to introduce a five-carbon chain with reactive handles at both ends.[1]



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Caption: Postulated signaling role of **4-Pentenal** based on related aldehydes.

## Core Section 5: Analytical Methods

The characterization and quantification of **4-Pentenal** are crucial for both synthetic chemistry and potential biological studies. A combination of spectroscopic and chromatographic techniques is typically employed.

## Spectroscopic Data

Technique	Key Features and Assignments
$^1\text{H}$ NMR	Characteristic signals include a triplet for the aldehydic proton ( $\sim 9.7$ ppm), multiplets for the vinyl protons ( $\sim 5.0$ and $\sim 5.8$ ppm), and multiplets for the allylic and homoallylic protons.
$^{13}\text{C}$ NMR	Key resonances are observed for the carbonyl carbon ( $\sim 202$ ppm), the vinyl carbons ( $\sim 115$ and $\sim 137$ ppm), and the aliphatic carbons.
FTIR	Strong absorption bands are present for the C=O stretch of the aldehyde ( $\sim 1730\text{ cm}^{-1}$ ) and the C=C stretch of the alkene ( $\sim 1640\text{ cm}^{-1}$ ). A characteristic C-H stretch for the aldehyde is also observed ( $\sim 2720\text{ cm}^{-1}$ ). <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Mass Spec.	The electron ionization (EI) mass spectrum shows a molecular ion peak ( $\text{M}^+$ ) at $m/z$ 84, along with characteristic fragmentation patterns. <a href="#">[3]</a>

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like **4-Pentenal**.

Experimental Protocol (General Procedure for GC-MS Analysis):

A general protocol for the analysis of aldehydes in biological matrices, which can be adapted for **4-Pentenal**, is as follows:[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Sample Preparation:** For biological samples, a liquid-liquid or solid-phase extraction is typically performed to isolate the analyte from the matrix. An internal standard (e.g., a deuterated analog) is often added for accurate quantification.[\[15\]](#)[\[17\]](#)[\[18\]](#)
- **Derivatization:** To improve volatility and thermal stability, the aldehyde may be derivatized. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[\[17\]](#)

- **GC Separation:** The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to achieve optimal separation of the components.
- **MS Detection:** The separated components are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

## Core Section 6: Conclusion

**4-Pentenal** is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, including the construction of complex molecules relevant to the pharmaceutical industry. While its direct biological roles are yet to be fully elucidated, its chemical properties suggest a potential for interaction with biological systems. This guide provides a foundational understanding of the key technical aspects of **4-Pentenal**, intended to support further research and application in chemical and biomedical sciences.

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